2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
Description
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonyl group, a dimethoxyaniline moiety, and an acetamide group, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S/c1-20(2,14-23)21-19(24)13-22(29(25,26)16-8-6-5-7-9-16)17-12-15(27-3)10-11-18(17)28-4/h5-12,23H,13-14H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATPJZAGWGRTLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CN(C1=C(C=CC(=C1)OC)OC)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide typically involves multiple steps:
Formation of the benzenesulfonyl group: This can be achieved by reacting benzenesulfonyl chloride with aniline derivatives under basic conditions.
Introduction of the dimethoxyaniline moiety: This step involves the methoxylation of aniline derivatives using methanol and a suitable catalyst.
Acetamide formation: The final step involves the reaction of the intermediate product with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, leading to the formation of amines or thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or thiols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may serve as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Drug Development: Its unique structure makes it a potential candidate for drug discovery and development, particularly in targeting specific biological pathways.
Medicine
Therapeutic Agents: The compound’s potential as a therapeutic agent can be explored for treating various diseases, including cancer and infectious diseases.
Industry
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: Its role in the production of pharmaceutical compounds can be significant, given its diverse chemical properties.
Mechanism of Action
The mechanism by which 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites or allosteric sites, altering the function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
- N-fluorobenzenesulfonimide
- 4-amino-2,5-dimethoxy-N-phenyl-benzenesulfonamide
Uniqueness
Compared to similar compounds, 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide stands out due to its unique combination of functional groups. This combination imparts
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
